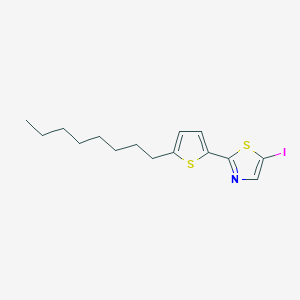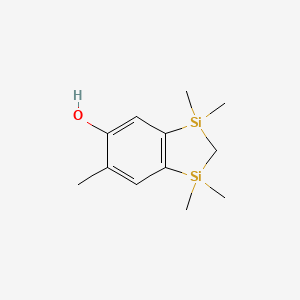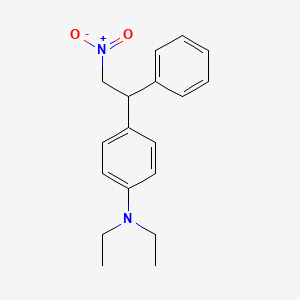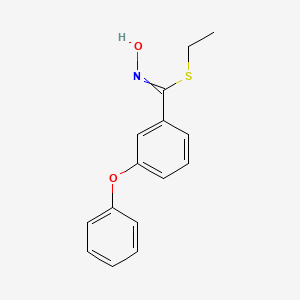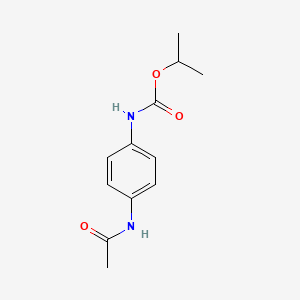
Propan-2-yl (4-acetamidophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-acetamidophenyl)carbamate: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a carbamate group attached to a phenyl ring substituted with an acetamido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (4-acetamidophenyl)carbamate typically involves the reaction of 4-acetamidophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl (4-acetamidophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and isopropanol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinone derivatives.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-acetamidophenol and isopropanol.
Oxidation: Quinone derivatives.
Substitution: Compounds with different functional groups replacing the acetamido group.
Aplicaciones Científicas De Investigación
Propan-2-yl (4-acetamidophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (4-acetamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetamido group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Propan-2-yl (4-aminophenyl)carbamate: Similar structure but with an amino group instead of an acetamido group.
Propan-2-yl (4-nitrophenyl)carbamate: Contains a nitro group instead of an acetamido group.
Propan-2-yl (4-hydroxyphenyl)carbamate: Features a hydroxy group instead of an acetamido group.
Uniqueness: Propan-2-yl (4-acetamidophenyl)carbamate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
629648-18-6 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)17-12(16)14-11-6-4-10(5-7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
JLVGSRYEVVDIAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


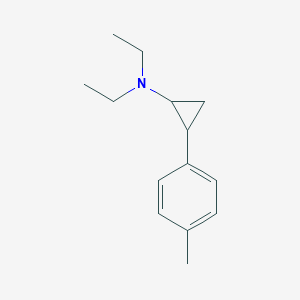
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
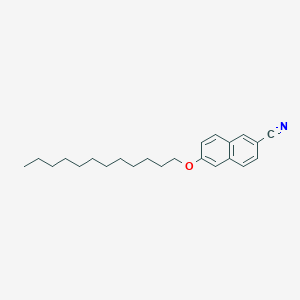
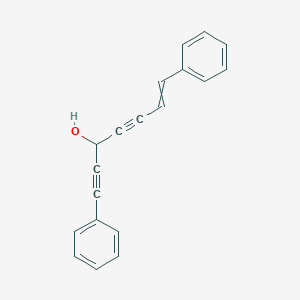
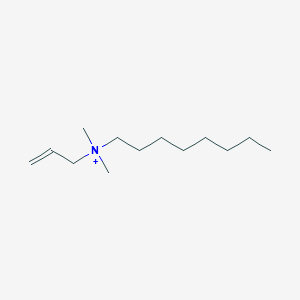
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
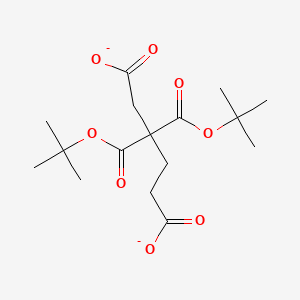
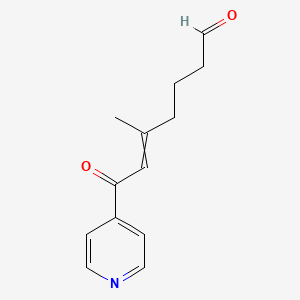
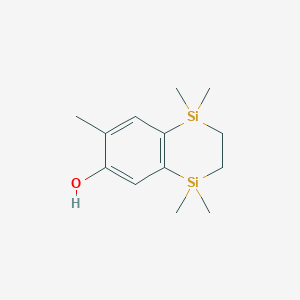
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
